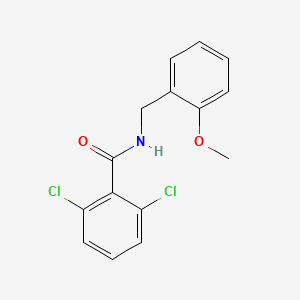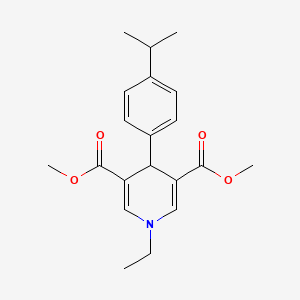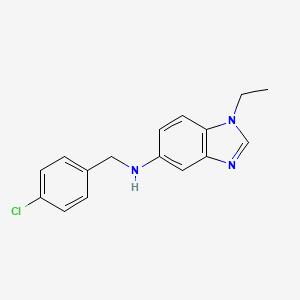
2,6-dichloro-N-(2-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(2-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of benzamide and is commonly referred to as DMXAA. It has been studied extensively for its potential anti-cancer properties and has shown promising results in preclinical trials. In
科学研究应用
DMXAA has been extensively studied for its potential anti-cancer properties. It has shown promising results in preclinical trials as a vascular disrupting agent. It works by disrupting the blood vessels that supply nutrients to the tumor, leading to tumor cell death. DMXAA has also been studied for its potential use as an immunostimulatory agent. It activates the immune system, leading to the destruction of tumor cells by the immune system.
作用机制
DMXAA works by activating the immune system and disrupting the blood vessels that supply nutrients to the tumor. It activates the immune system by inducing the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These cytokines lead to the destruction of tumor cells by the immune system. DMXAA also disrupts the blood vessels that supply nutrients to the tumor by inducing the production of nitric oxide. Nitric oxide leads to the dilation of blood vessels, leading to a decrease in blood flow to the tumor.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These cytokines lead to the destruction of tumor cells by the immune system. DMXAA also induces the production of nitric oxide, which leads to the dilation of blood vessels and a decrease in blood flow to the tumor. DMXAA has been shown to have a low toxicity profile and has not been associated with significant side effects in preclinical trials.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It has a low toxicity profile and has not been associated with significant side effects in preclinical trials. It is also relatively easy to synthesize and can be obtained in large quantities. However, DMXAA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. This can complicate the experimental design and increase the variability of the results.
未来方向
There are several future directions for research on DMXAA. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of water-soluble derivatives of DMXAA to improve its bioavailability and reduce the need for organic solvents. Additionally, further studies are needed to determine the optimal dosage and administration route for DMXAA in clinical trials. Finally, research is needed to explore the potential use of DMXAA in combination with other anti-cancer agents to improve its efficacy.
合成方法
DMXAA can be synthesized using a two-step reaction process. The first step involves the reaction of 2,6-dichlorobenzamide with 2-methoxybenzylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2,6-dichloro-N-(2-methoxybenzyl)benzamide. The second step involves the oxidation of the intermediate product using a mild oxidizing agent such as potassium permanganate. This results in the formation of DMXAA.
属性
IUPAC Name |
2,6-dichloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-13-8-3-2-5-10(13)9-18-15(19)14-11(16)6-4-7-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWODGPNZVHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)



![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)

![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)